molecular formula C6H12FNO B14771539 (4R)-3-fluoro-4-methylpiperidin-4-ol

(4R)-3-fluoro-4-methylpiperidin-4-ol

Cat. No.: B14771539
M. Wt: 133.16 g/mol
InChI Key: RTWXDUHAJIXSQL-PRJDIBJQSA-N
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Description

(4R)-3-fluoro-4-methylpiperidin-4-ol is a chiral compound with a piperidine ring structure. The presence of a fluorine atom and a hydroxyl group on the piperidine ring makes it an interesting molecule for various chemical and biological applications. This compound is often studied for its potential use in pharmaceuticals and as an intermediate in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4R)-3-fluoro-4-methylpiperidin-4-ol typically involves the following steps:

    Starting Material: The synthesis begins with a suitable piperidine derivative.

    Fluorination: Introduction of the fluorine atom can be achieved using reagents such as diethylaminosulfur trifluoride (DAST) or Selectfluor.

    Hydroxylation: The hydroxyl group can be introduced via oxidation reactions using reagents like m-chloroperbenzoic acid (m-CPBA) or through hydroboration-oxidation reactions.

    Chiral Resolution: The final step involves chiral resolution to obtain the (4R) enantiomer, which can be achieved using chiral chromatography or enzymatic methods.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the use of green chemistry principles, such as solvent recycling and waste minimization, is often considered in industrial settings.

Chemical Reactions Analysis

Types of Reactions

(4R)-3-fluoro-4-methylpiperidin-4-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a ketone using reagents like pyridinium chlorochromate (PCC) or Jones reagent.

    Reduction: The compound can be reduced to remove the hydroxyl group, forming a fully saturated piperidine ring.

    Substitution: The fluorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: PCC, Jones reagent, m-CPBA

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Nucleophiles like amines, thiols, and alcohols

Major Products Formed

    Oxidation: Formation of a ketone derivative

    Reduction: Formation of a fully saturated piperidine ring

    Substitution: Formation of various substituted piperidine derivatives

Scientific Research Applications

(4R)-3-fluoro-4-methylpiperidin-4-ol has several scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential as a ligand in receptor binding studies.

    Medicine: Investigated for its potential use in the development of new pharmaceuticals, particularly in the treatment of neurological disorders.

    Industry: Utilized in the production of agrochemicals and other specialty chemicals.

Mechanism of Action

The mechanism of action of (4R)-3-fluoro-4-methylpiperidin-4-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom and hydroxyl group play crucial roles in its binding affinity and specificity. The compound may modulate the activity of its targets by altering their conformation or by participating in hydrogen bonding and hydrophobic interactions.

Comparison with Similar Compounds

Similar Compounds

    (4R)-3-fluoro-4-methylpiperidine: Lacks the hydroxyl group, making it less polar.

    (4R)-4-methylpiperidin-4-ol: Lacks the fluorine atom, affecting its reactivity and binding properties.

    (4R)-3-fluoro-4-hydroxypiperidine: Similar structure but with different substitution patterns.

Uniqueness

(4R)-3-fluoro-4-methylpiperidin-4-ol is unique due to the presence of both a fluorine atom and a hydroxyl group on the piperidine ring. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C6H12FNO

Molecular Weight

133.16 g/mol

IUPAC Name

(4R)-3-fluoro-4-methylpiperidin-4-ol

InChI

InChI=1S/C6H12FNO/c1-6(9)2-3-8-4-5(6)7/h5,8-9H,2-4H2,1H3/t5?,6-/m1/s1

InChI Key

RTWXDUHAJIXSQL-PRJDIBJQSA-N

Isomeric SMILES

C[C@]1(CCNCC1F)O

Canonical SMILES

CC1(CCNCC1F)O

Origin of Product

United States

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